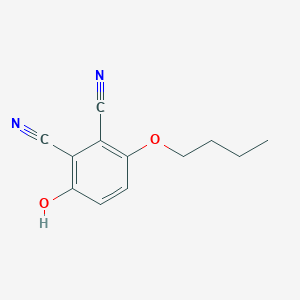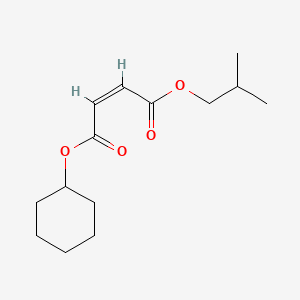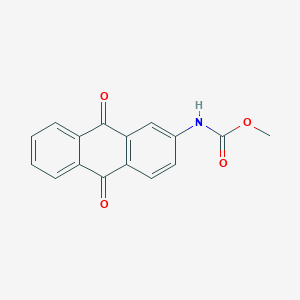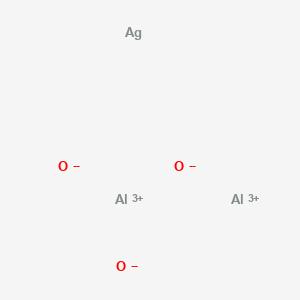
Dialuminum;oxygen(2-);silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);silver typically involves the reaction of silver oxide with aluminum oxide. One method involves heating a mixture of silver oxide and aluminum oxide under an oxidizing gas containing a water vapor concentration higher than 5.0 mol% at temperatures between 903–948 K . This process results in highly dispersed and stable silver particles on the aluminum oxide support.
Industrial Production Methods
On an industrial scale, the preparation of silver-supported alumina catalysts can be achieved through solid-state reactions. This method reduces the number of preparation steps and minimizes the handling and disposal of large volumes of metal salt solutions . Another method involves the use of ion exchange techniques, where silver ions are introduced into the aluminum oxide matrix through ion exchange processes .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;oxygen(2-);silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, silver in the compound can react with acids, ammonia, cyanide, halides, hydroxide, sulfide, and thiosulfate .
Common Reagents and Conditions
Oxidation: Silver reacts with oxygen to form silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver using reducing agents.
Substitution: Silver ions can be substituted by other metal ions in the presence of suitable reagents.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various metal oxides depending on the substituting metal
Scientific Research Applications
Dialuminum;oxygen(2-);silver has a wide range of scientific research applications:
Nanotechnology: Silver nanoparticles supported on aluminum oxide are used in various nanotechnology applications due to their unique properties.
Biomedical Applications: Silver nanoparticles exhibit antimicrobial properties and are used in medical devices, drug delivery systems, and diagnostic tools.
Environmental Applications: Used in the reduction of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs) in environmental catalysis.
Mechanism of Action
The mechanism of action of dialuminum;oxygen(2-);silver involves several pathways:
Catalytic Activity: The silver particles on the aluminum oxide support act as active sites for catalytic reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Dialuminum;oxygen(2-);silver can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): A common compound used in various industrial applications, including as a catalyst support and in ceramics.
Silver Oxide (Ag₂O): Used in batteries and as a reagent in organic synthesis.
Silver Nanoparticles: Widely used in biomedical applications due to their antimicrobial properties.
Uniqueness
The combination of aluminum oxide and silver in this compound provides unique properties, such as enhanced catalytic activity and stability, making it suitable for a wide range of applications in catalysis, nanotechnology, and medicine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high catalytic activity and antimicrobial effects, make it a valuable material for research and development in multiple fields.
Properties
Molecular Formula |
AgAl2O3 |
|---|---|
Molecular Weight |
209.829 g/mol |
IUPAC Name |
dialuminum;oxygen(2-);silver |
InChI |
InChI=1S/Ag.2Al.3O/q;2*+3;3*-2 |
InChI Key |
GPXUHJHRDWSAJK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
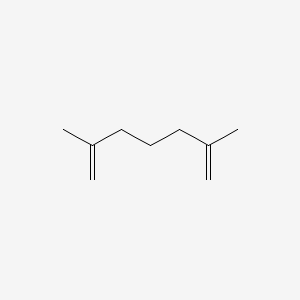
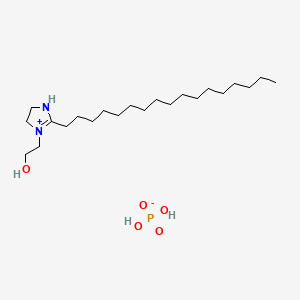

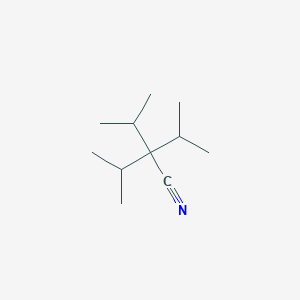


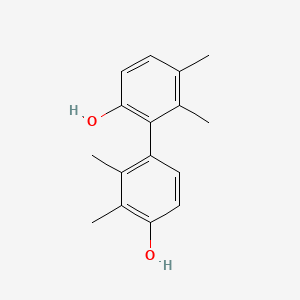

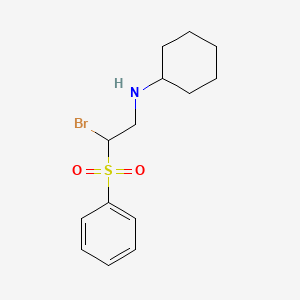
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
